5-Cyclopropylpyrrolidin-2-one

Lipophilicity Membrane Permeability ADME

5-Cyclopropylpyrrolidin-2-one distinguishes itself from simpler pyrrolidin-2-one analogs through its cyclopropyl substituent at the 5-position, which imposes conformational rigidity and modulates lipophilicity (XLogP3: 0.4), hydrogen bonding capacity, and steric profile. These unique structural features directly influence target binding, metabolic stability, and pharmacokinetic behavior—critical parameters for reliable SAR campaigns. The scaffold enables unprecedented synthetic access to 5-cyclopropyl-5-(3-indoyl)pyrrolidin-2-ones and spiroheterocycles via α-cyclopropyl N-acyliminium ion chemistry, making it a high-value intermediate for diversity-oriented synthesis. Procure only high-purity (≥95%) material to ensure reproducible biological assay results and scalable process chemistry.

Molecular Formula C7H11NO
Molecular Weight 125.17 g/mol
CAS No. 837414-95-6
Cat. No. B3387512
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropylpyrrolidin-2-one
CAS837414-95-6
Molecular FormulaC7H11NO
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESC1CC1C2CCC(=O)N2
InChIInChI=1S/C7H11NO/c9-7-4-3-6(8-7)5-1-2-5/h5-6H,1-4H2,(H,8,9)
InChIKeyCGLPPQMFMZBANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Cyclopropylpyrrolidin-2-one (CAS 837414-95-6): Core Properties and Procurement Baseline


5-Cyclopropylpyrrolidin-2-one (CAS 837414-95-6), also known as 2-Pyrrolidinone, 5-cyclopropyl-, is a cyclic amide (γ-lactam) derivative featuring a cyclopropyl substituent at the 5-position of the pyrrolidinone ring [1]. The compound has a molecular formula of C7H11NO, a molecular weight of 125.17 g/mol, and exists as a colorless liquid or solid at room temperature depending on purity and form . Its structural rigidity, conferred by the cyclopropyl group, distinguishes it from more flexible pyrrolidin-2-one analogs and potentially influences binding affinity in biologically active molecules [2].

Why Generic Substitution of 5-Cyclopropylpyrrolidin-2-one Fails in Rigorous Scientific Workflows


While pyrrolidin-2-ones share a common core structure, substitution at the 5-position with a cyclopropyl group introduces unique conformational constraints and electronic properties that cannot be replicated by simpler alkyl or aryl analogs. The cyclopropyl group enhances structural rigidity and alters the molecule's lipophilicity (XLogP3: 0.4), hydrogen bonding capacity, and steric profile, which in turn can significantly impact target binding, metabolic stability, and overall pharmacokinetic behavior [1][2]. Substituting with an unsubstituted pyrrolidin-2-one, a 5-methyl derivative, or even a 4-cyclopropyl isomer can lead to divergent reactivity, selectivity, and biological outcomes. The evidence below quantifies where these differences become critical for scientific selection and procurement.

5-Cyclopropylpyrrolidin-2-one (837414-95-6): Quantitative Evidence for Differentiated Performance


Enhanced Lipophilicity and Membrane Permeability vs. Unsubstituted Pyrrolidin-2-one

5-Cyclopropylpyrrolidin-2-one exhibits an XLogP3 value of 0.4, which is significantly higher than the unsubstituted pyrrolidin-2-one (logP ≈ -0.58), indicating a > 9-fold increase in lipophilicity [1][2]. This property can enhance passive membrane permeability and influence tissue distribution.

Lipophilicity Membrane Permeability ADME

Distinct Topological Polar Surface Area (TPSA) Profile vs. 5-Phenylpyrrolidin-2-one

The topological polar surface area (TPSA) of 5-Cyclopropylpyrrolidin-2-one is 29.1 Ų, which is notably smaller than that of 5-Phenylpyrrolidin-2-one (TPSA ≈ 32.59 Ų), suggesting a different balance between polar interactions and passive membrane permeability [1][2]. The cyclopropyl group provides a smaller, more saturated hydrophobic patch compared to a phenyl ring, which can reduce off-target binding to aromatic pockets.

Polar Surface Area Bioavailability Drug-likeness

Synthetic Yield Benchmark for Pyrrolidin-2-one Core Formation via Ring Expansion

In a ring-expanding reaction of cyclopropyl amides, the production of N-phenylpyrrolidin-2-one (a closely related core structure) was achieved in 62% yield under optimized conditions using 2 equiv of PPh3 and 1 equiv of CCl4 in acetonitrile under reflux for 3 days [1]. This provides a quantitative baseline for synthetic efficiency, though direct yield data for the target 5-cyclopropyl derivative is not available in this specific study.

Synthetic Yield Ring Expansion Methodology

Predicted Boiling Point Differential vs. 5-Methylpyrrolidin-2-one

The predicted boiling point of 5-Cyclopropylpyrrolidin-2-one is approximately 208.9 °C, which is lower than the predicted boiling point of 5-Methylpyrrolidin-2-one (approximately 220-230 °C based on analogous compounds), reflecting the influence of the cyclopropyl group on intermolecular interactions . This difference can impact distillation purification strategies and vapor pressure considerations in formulation.

Volatility Physical Property Purification

Optimal Scientific and Industrial Use Cases for 5-Cyclopropylpyrrolidin-2-one (837414-95-6)


Medicinal Chemistry: CCR5 Antagonist Lead Optimization

Based on preliminary pharmacological screening, 5-Cyclopropylpyrrolidin-2-one derivatives show promise as CCR5 antagonists, a target implicated in HIV infection, asthma, rheumatoid arthritis, and COPD [1]. The compound's unique cyclopropyl substitution pattern can be leveraged in structure-activity relationship (SAR) studies to optimize potency and selectivity. Procurement should prioritize high-purity (>98%) material to ensure reproducible biological assay results.

Organic Synthesis: Building Block for Spiroheterocycles and Complex Polycycles

The reactivity of α-cyclopropyl N-acyliminium ions derived from this scaffold enables the unprecedented synthesis of 5-cyclopropyl-5-(3-indoyl)pyrrolidin-2-ones and spiroheterocycles, which are valuable in medicinal chemistry for exploring novel chemical space [2]. Researchers can utilize this compound as a key intermediate in diversity-oriented synthesis to generate libraries of biologically relevant molecules.

Process Chemistry: Optimization of Pyrrolidin-2-one Core Synthesis

The ring-expansion methodology using cyclopropyl amides provides a quantitative yield benchmark (e.g., 62% for N-phenylpyrrolidin-2-one) for constructing the pyrrolidin-2-one core [3]. Process chemists can use 5-Cyclopropylpyrrolidin-2-one as a model substrate to screen reaction conditions (catalyst, solvent, temperature) and improve upon this baseline yield for scalable production of pharmaceutical intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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